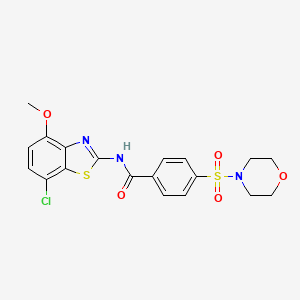

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide

Description

The compound N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide features a benzothiazole core substituted with chlorine (position 7) and methoxy (position 4) groups. This structural framework is associated with applications in medicinal chemistry, particularly in kinase inhibition and sulfonamide-based therapeutics .

Properties

IUPAC Name |

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O5S2/c1-27-15-7-6-14(20)17-16(15)21-19(29-17)22-18(24)12-2-4-13(5-3-12)30(25,26)23-8-10-28-11-9-23/h2-7H,8-11H2,1H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRALMOGOISRDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : CHClNOS

- Molecular Weight : 376.5 g/mol

Antimicrobial Activity

The compound has shown promising antimicrobial properties, particularly against various bacterial strains.

Table 1: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 6–7 mM | Moderate |

| Escherichia coli | 5.4–7.1 mM | Moderate |

| Bacillus cereus | Not specified | Moderate |

| Pseudomonas aeruginosa | Not active | - |

Studies indicate that the compound exhibits moderate to strong antibacterial activity against Gram-positive bacteria, while showing less efficacy against Gram-negative strains .

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. In vitro studies have indicated that it may inhibit the growth of various cancer cell lines.

Table 2: Anticancer Activity Results

| Cell Line | IC (µM) | Activity Level |

|---|---|---|

| MCF-7 | 3.1 | High |

| HCT 116 | 3.7 | High |

| HEK 293 | 5.3 | Moderate |

The compound demonstrated significant antiproliferative effects, particularly in breast cancer (MCF-7) and colorectal cancer (HCT 116) cell lines, establishing it as a potential candidate for further development in cancer therapy .

The biological activity of this compound is thought to be mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- DNA Interaction : Molecular docking studies suggest that the compound can interact with DNA gyrase, a target for many antibacterial agents .

- Apoptosis Induction : In cancer cells, it may induce apoptosis through the activation of intrinsic pathways.

Case Studies

Several case studies have documented the efficacy of this compound:

- Antibacterial Efficacy Study : A study conducted on various bacterial strains revealed that the compound was effective against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating its potential as a treatment option for resistant infections .

- Anticancer Research : In a comparative study with standard chemotherapeutics like doxorubicin, the compound exhibited superior selectivity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfonamide/Benzamide Group

Compound 41d : N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-benzenesulfonamide

- Key Differences : Replaces the morpholine-4-sulfonyl benzamide group with a 4-methoxybenzenesulfonamide.

- Synthesis : Synthesized in 67% yield as a yellow solid via coupling of 7-chloro-4-methoxy-1,3-benzothiazol-2-amine with 4-methoxybenzenesulfonyl chloride .

2-methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide

- Key Differences : Substitutes benzothiazole with a pyridinyl-thiazole ring.

- Molecular weight and purity (95%) are comparable to the target compound .

Halogen and Heterocyclic Modifications

N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

- Key Differences : Dichloro substitution (positions 4 and 5) on benzothiazole and a dimethoxybenzamide group.

Triazole Derivatives (e.g., Compounds [7–9])

- Structure : Feature 1,2,4-triazole cores with sulfonylphenyl and difluorophenyl substituents.

- Spectral Data : IR spectra show C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹) bands, confirming thione tautomerism. Absence of C=O bands distinguishes them from hydrazinecarbothioamide precursors .

- Comparison : The target compound’s benzothiazole and morpholine-sulfonyl groups likely confer greater metabolic stability than triazoles, which exhibit tautomerism-dependent reactivity .

Table 1: Comparative Analysis of Key Compounds

Q & A

Q. How do crystal packing interactions influence the compound’s solubility and dissolution rate?

- Methodology : Single-crystal X-ray diffraction identifies hydrogen-bonding networks (e.g., N–H···O=S interactions). Powder dissolution studies in biorelevant media (FaSSIF/FeSSIF) correlate crystal morphology (needle vs. plate) with dissolution kinetics. Amorphous solid dispersions with HPMCAS improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.